molecular formula C15H22N2O2 B13636797 Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate

Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate

Cat. No.: B13636797
M. Wt: 262.35 g/mol
InChI Key: QGEPIVDUFLAXNL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H22N2O2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and aniline derivatives. One common method includes the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: NaOCH3, LiAlH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate is unique due to its specific azetidine ring structure and the presence of both tert-butyl and phenyl groups. This combination of functional groups imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(10-17)13(16)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3

InChI Key

QGEPIVDUFLAXNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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